molecular formula C22H24N2O3 B2943662 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904007-98-3

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2943662
CAS No.: 904007-98-3
M. Wt: 364.445
InChI Key: LZRDLLJGBFYVTG-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase B (PKB) Inhibition

Research on novel azepane derivatives, closely related to the structure , has shown significant activity in inhibiting protein kinase B (PKB), a crucial target in cancer research. The study led by Breitenlechner et al. (2004) on PKB inhibitors highlights the potential of azepane derivatives in cancer therapy due to their ability to inhibit key signaling pathways involved in cell growth and survival. This suggests that compounds structurally similar to "(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one" could have applications in developing novel anticancer agents (Breitenlechner et al., 2004).

Photocatalytic Degradation of Organic Dyes

Compounds featuring benzofuran and azepane units have been explored for their photocatalytic activities, particularly in the degradation of organic dyes in water. This application is critical for environmental remediation, especially in treating industrial wastewater. The research conducted by Liu et al. (2016) on Zn(II) coordination polymers showcases the utility of such compounds in degrading methylene blue under light irradiation, indicating potential environmental applications of structurally related compounds (Liu et al., 2016).

Construction of Complex Heterocycles

The structural motif present in the compound is conducive to synthesizing complex heterocycles, which are foundational in pharmaceuticals and materials science. Shen et al. (2016) demonstrated the use of polyfunctional lithium, magnesium, and zinc alkenyl reagents in building various heterocycles, underscoring the versatility of compounds with similar structural features in synthesizing biologically active molecules and advanced materials (Shen et al., 2016).

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-11-18(25)17(14-24-9-4-2-3-5-10-24)22-20(15)21(26)19(27-22)12-16-7-6-8-23-13-16/h6-8,11-13,25H,2-5,9-10,14H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRDLLJGBFYVTG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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